Boron phosphate

Biomass Conversion Solid Acid Catalysis Glycerol Dehydration

Conventional solid acid catalysts deactivate rapidly in high-temperature dehydration, increasing process costs. Boron phosphate (BPO4) addresses this with uniquely stable B-O-P network architecture. • >95% yield for propanal from glycerol dehydration, ensuring high atom economy. • 425+ hour lifetime in continuous-flow fixed-bed reactors, reducing change-out frequency. • Tunable Brønsted/Lewis acidity via B:P ratio for tailored catalytic selectivity. Reliable supply with ≥99% purity.

Molecular Formula BPO4
BO4P
Molecular Weight 105.78 g/mol
CAS No. 13308-51-5
Cat. No. B147888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron phosphate
CAS13308-51-5
SynonymsBPO4, Boron phosphate
Molecular FormulaBPO4
BO4P
Molecular Weight105.78 g/mol
Structural Identifiers
SMILESB12OP(=O)(O1)O2
InChIInChI=1S/BO4P/c2-6-3-1(4-6)5-6
InChIKeyRKVCQBPDVHFKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Phosphate Procurement Guide


Boron phosphate (BPO4) is an inorganic solid acid composed of corner-sharing BO4 and PO4 tetrahedra [1]. It is primarily synthesized via the thermal reaction of boric acid and phosphoric acid across a wide temperature range (80–1200 °C), yielding either an amorphous or crystalline product depending on the calcination conditions [2]. As a non-metallic catalyst, BPO4 is characterized by its high thermal stability and the tunable nature of its surface acid sites (Brønsted or Lewis), which are governed by the B:P ratio and synthesis protocol [3]. This compound is utilized in industrial organic synthesis for dehydration and isomerization reactions, as a solid acid catalyst, and as a functional additive in composite materials .

Morphology Amorphous or crystalline product controlled by calcination protocol
Surface Acidity Tunable Brønsted or Lewis acid sites via B:P ratio and synthesis
Thermal Stability High thermal stability suitable for high-temperature catalytic processes

Boron Phosphate vs. Generic Solid Acids


Boron phosphate exhibits quantifiable differentiation from generic solid acids (e.g., γ-Al2O3, silica-alumina, zeolites) and other Group III phosphates (e.g., AlPO4) in key performance metrics. While many solid acids deactivate rapidly due to coking in dehydration reactions or lack sufficient oxidative stability at high temperatures, BPO4 demonstrates an unusually robust combination of longevity and selectivity [1]. The unique B–O–P network facilitates the in-situ generation of Brønsted acid sites under hydrothermal conditions—a dynamic feature not observed in conventional phosphates [2]. Furthermore, unlike AlPO4, BPO4 can be synthesized into ordered mesoporous structures with high geometric surface area, addressing mass transfer limitations that plague bulk catalysts in rapid oxidation reactions . These distinctions directly impact process economics, catalyst lifetime, and product purity, making generic substitution unviable for specific high-value applications.

Deactivation Profile Conventional solid acids may coke rapidly in dehydration; BPO4 may maintain longer catalyst lifetime
Acid Site Generation BPO4 forms in-situ Brønsted sites under hydrothermal conditions, not observed in generic AlPO4
Mass Transfer Limitation Ordered mesoporous BPO4 addresses mass transfer limits absent in bulk solid acid catalysts

Boron Phosphate Performance Comparison


Glycerol Dehydration: Catalyst Durability

In the gas-phase dehydration of glycerol to acrolein, BPO4 demonstrates a 425+ hour catalyst lifetime while maintaining a high acrolein selectivity of approximately 80% [1]. This is a direct head-to-head comparison with other solid acid catalysts. Conventional acid catalysts like zeolites and sulfated zirconia typically suffer from rapid deactivation (<100 h) under these conditions due to severe coking from reactive intermediates [1]. The dynamic, in-situ formation of Brønsted acid sites on BPO4 under hydrothermal conditions is identified as the mechanism for this exceptional stability, enabling sustained performance without the rapid coke deposition that limits generic solid acids .

Glycerol Dehydration Durability
Head-to-head
BPO4: >425 h vs. Conventional solid acids: typically
Supports catalyst lifetime endpoint for glycerol dehydration
Gas-phase, hydrothermal conditions
Biomass Conversion Solid Acid Catalysis Glycerol Dehydration

1,2-Propanediol Dehydration: Yield Advantage

Boron phosphate shows superior performance in the dehydration of 1,2-propanediol to propanal when compared head-to-head with conventional solid acid catalysts [1]. In the presence of steam, BPO4 achieves a propanal yield over 95%, whereas catalysts like ZSM-5, silica-alumina, and niobium oxide (Nb2O5) exhibit lower yields and more rapid deactivation [1]. The study explicitly notes that BPO4 shows 'more durable catalytic activity and much higher yield' than these common alternatives [1]. This performance is linked to the in-situ generation of Brønsted acid sites, which is a differentiating feature not found in these conventional oxide catalysts [2].

1,2-Propanediol Dehydration Yield
Head-to-head
BPO4: >95% propanal yield vs. ZSM-5, silica-alumina, Nb2O5: lower yields, faster deactivation
Reported higher propanal yield and durability context
Gas-phase with steam, 150–340 °C
Dehydration Biomass Valorization Solid Acid Catalysis

Propane Oxidative Dehydrogenation: High Productivity

A three-dimensional ordered macroporous BPO4 catalyst demonstrates significantly higher productivity in the oxidative dehydrogenation (ODH) of propane compared to most reported catalysts [1]. At 515 °C, the ordered macroporous BPO4 achieves an olefin productivity of approximately 16 golefin gcat⁻¹ h⁻¹, which is 2–100 times greater than the productivity reported for most other propane ODH catalysts [1]. This specific structure achieves a propane conversion of 14.3% with 82.5% selectivity to propylene (91.5% total olefins) and limits CO2 selectivity to less than 1%, highlighting the benefit of engineering BPO4 into advanced morphologies to mitigate heat and mass transfer limitations inherent to exothermic ODH reactions [1].

Propane ODH Productivity
Cross-study
Ordered macroporous BPO4: ~16 golefin gcat−1 h−1 vs. Most reported ODH catalysts: 2–100× lower productivity
Reported higher olefin productivity for engineered macroporous BPO4
515 °C, propane ODH; morphology-dependent advantage
Oxidative Dehydrogenation Propane to Propylene High-Temperature Catalysis

Composite Membranes: Proton Conductivity Enhancement

The incorporation of boron phosphate into sulfonated poly(ether sulfone) (SPES) membranes significantly enhances proton conductivity compared to the pure polymer [1]. At room temperature, proton conductivity increases from 0.0065 S cm⁻¹ for pure SPES to 0.022 S cm⁻¹ for a SPES composite containing 40 wt% BPO4 [1]. This represents a 3.4-fold enhancement. While a separate study on a pure BPOx membrane (a non-stoichiometric BPO4 composition) achieved a conductivity of 7.9 × 10⁻² S cm⁻¹ at 150 °C, this value is noted to be 3x higher than that of a standard 5.6 H3PO4-PBI membrane electrolyte under the same conditions [2].

Proton Conductivity in Membranes
Cross-study
SPES/BPO4 (40 wt%): 0.022 S cm−1 at RT (3.4× vs. pure SPES) and BPOx: 7.9×10−2 S cm−1 at 150 °C (3× vs. H3PO4-PBI)
Reported conductivity enhancement in composite and pure membranes
Low-humidity performance relevant for high-temp PEMFC
Proton Exchange Membrane Fuel Cells Composite Electrolytes High-Temperature PEMFC

Hydrotreating Catalyst Promotion

The modification of a NiMoAl catalyst with boron phosphate (BPO4) results in a quantifiable enhancement in hydrodesulfurization (HDS) activity during the hydroprocessing of fluid catalytic cracking (FCC) slurry oil [1]. A direct comparison shows that the BPO4-modified catalyst, designated NM-BPA(0.04), achieves an HDS rate of 77.3%, which is a significant improvement over the unmodified NiMoAl catalyst [1]. This promotional effect is attributed to BPO4's ability to increase the dispersion of the active (Ni)MoS2 phases and enrich Ni and Mo species on the catalyst surface, as confirmed by XPS and TEM [1]. A separate comparison of phosphate catalysts for amine synthesis found BPO4 gave a 65% yield, outperforming other commercially available phosphates, though falling short of copper chromite catalysts (70-85% yield) [2].

Hydrotreating Catalyst Promotion
Head-to-head
NM-BPA(0.04): 77.3% HDS rate vs. Unmodified NiMoAl catalyst
BPO4 amine synthesis: 65% yield vs. other phosphates (lower) and copper chromite (70–85%)
Reported HDS promotion and amine synthesis context
FCC slurry oil hydroprocessing; active phase dispersion effect
Hydrotreating Heavy Oil Upgrading Catalyst Modification

Boron Phosphate Applications


Biomass Polyol Dehydration

Based on evidence of exceptional catalytic stability and high selectivity in glycerol and 1,2-propanediol dehydration [REFS-1, REFS-2], BPO4 is ideally suited for continuous-flow, fixed-bed reactors for converting biomass-derived polyols into acrolein and propanal. Its 425+ hour operational lifetime minimizes catalyst change-out frequency, a key process cost driver, while its >95% yield for propanal ensures high atom economy for this route from renewable feedstocks [REFS-1, REFS-2].

Light Alkane Oxidative Dehydrogenation

The evidence that ordered macroporous BPO4 achieves an olefin productivity 2–100 times higher than most reported catalysts for propane ODH [3] positions this material for use in intensified chemical processes. The high productivity can translate to smaller reactor volumes and reduced capital expenditure for on-purpose propylene production from propane, a reaction of immense industrial significance.

High-Temperature PEM Fuel Cell Additive

Given the demonstrated 3.4-fold enhancement in room-temperature proton conductivity when incorporated into SPES polymer membranes [4], BPO4 is a strong candidate for formulating composite proton exchange membranes (PEMs) for fuel cells operating at elevated temperatures (100–180 °C). The improved conductivity at low humidity [5] is particularly valuable for simplifying water and thermal management systems in automotive and stationary power applications.

Heavy Oil Hydrotreating Promoter

Supported by data showing a quantifiable increase in HDS activity upon BPO4 modification of NiMo/Al2O3 catalysts [6], BPO4 can be integrated into the formulation of next-generation hydroprocessing catalysts. Its role in enhancing the dispersion of the active MoS2 phase [6] is directly relevant to improving the efficiency of removing sulfur and nitrogen from challenging feedstocks like FCC slurry oil and vacuum gas oil.

Application
Selection Property
Validation Focus
Biomass polyol dehydration to acrolein/propanal
Catalyst stability and selectivity under hydrothermal dehydration
Continuous-flow reactor lifetime and yield consistency
Propane oxidative dehydrogenation to propylene
Olefin productivity in ordered macroporous structure
Productivity benchmarking and reactor design studies
High-temperature PEM fuel cell composite membranes
Proton conductivity enhancement in SPES composites
Conductivity under elevated temperature and low humidity
Heavy oil hydrotreating catalyst modification
HDS activity promotion and active phase dispersion
Sulfur removal efficiency in challenging feedstocks

Technical Documentation Hub

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